molecular formula C21H23N5O2 B2870535 N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361711-24-0

N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No.: B2870535
CAS No.: 2361711-24-0
M. Wt: 377.448
InChI Key: FTVSQQMOAZCQMB-UHFFFAOYSA-N
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Description

N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the cyano group: The quinoline derivative is then nitrated and subsequently reduced to introduce the cyano group at the desired position.

    Piperazine ring formation: The cyanoquinoline is reacted with piperazine under controlled conditions to form the piperazinyl derivative.

    Amide bond formation: The final step involves the reaction of the piperazinyl derivative with an appropriate acylating agent to form the amide bond, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and inhibit key enzymes.

    Pharmacology: The compound is studied for its effects on neurotransmitter receptors, making it a candidate for the development of new psychiatric medications.

    Biochemistry: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: The compound’s derivatives are investigated for their potential use in the synthesis of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets:

    DNA Gyrase Inhibition: The quinoline moiety can intercalate with DNA, inhibiting the activity of DNA gyrase, an essential enzyme for bacterial DNA replication.

    Receptor Binding: The piperazine ring can interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways.

    Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(2-Chloroquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
  • N-[2-[4-(3-Aminoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
  • N-[2-[4-(3-Methylquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide

Uniqueness

N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide stands out due to the presence of the cyano group, which enhances its ability to form hydrogen bonds and interact with biological targets. This unique feature contributes to its higher potency and selectivity in various biological assays compared to its analogs.

Properties

IUPAC Name

N-[2-[4-(3-cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-3-19(27)24(4-2)15-20(28)25-9-11-26(12-10-25)21-16(13-22)14-23-18-8-6-5-7-17(18)21/h3,5-8,14H,1,4,9-12,15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVSQQMOAZCQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)C2=C(C=NC3=CC=CC=C32)C#N)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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